molecular formula C21H16O2 B12800666 Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- CAS No. 83516-23-8

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-

Cat. No.: B12800666
CAS No.: 83516-23-8
M. Wt: 300.3 g/mol
InChI Key: NITSBVABFXWELN-RTWAWAEBSA-N
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Description

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound that is part of the larger family of benzo(a)pyrene compounds, which are known for their presence in fossil fuels and their by-products, such as coal tar, tobacco smoke, and grilled foods. These compounds are of significant interest due to their potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the dihydroxylation of benzo(a)pyrene. This process can be achieved through various methods, including:

    Osmium Tetroxide (OsO4) Catalysis: This method involves the use of osmium tetroxide as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.

    Microbial Transformation: Certain microorganisms can metabolize benzo(a)pyrene to produce dihydrodiol derivatives.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and potential health hazards. when required, it is typically synthesized in specialized laboratories using the aforementioned synthetic routes under stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dihydrodiol epoxides, quinones, and other oxidized derivatives. These products are of interest due to their potential biological activities and environmental impacts .

Scientific Research Applications

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can covalently bind to DNA, forming adducts that can lead to mutations and potentially carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to the cytochrome P450 enzyme system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific dihydrodiol configuration and methyl substitution, which influence its chemical reactivity and biological interactions. These structural features distinguish it from other benzo(a)pyrene derivatives and contribute to its specific toxicological profile .

Properties

83516-23-8

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol

InChI

InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1

InChI Key

NITSBVABFXWELN-RTWAWAEBSA-N

Isomeric SMILES

CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O

Canonical SMILES

CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O

Origin of Product

United States

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